molecular formula C13H17N3O3S B594326 2-Hydrazino-1-methylpyridinium tosylate CAS No. 1404375-16-1

2-Hydrazino-1-methylpyridinium tosylate

Cat. No. B594326
CAS RN: 1404375-16-1
M. Wt: 295.357
InChI Key: BTSNOXLIZKNPEP-UHFFFAOYSA-N
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Description

2-Hydrazino-1-methylpyridinium tosylate is a chemical compound with the molecular formula C13H17N3O3S . It has a molecular weight of 295.36 . It is a white solid and is used as a derivatization reagent .


Molecular Structure Analysis

The molecular structure of 2-Hydrazino-1-methylpyridinium tosylate consists of 13 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C7H8O3S.C6H9N3/c1-6-2-4-7 (5-3-6)11 (8,9)10;1-9-5-3-2-4-6 (9)8-7/h2-5H,1H3, (H,8,9,10);2-5H,7H2,1H3 .


Physical And Chemical Properties Analysis

2-Hydrazino-1-methylpyridinium tosylate is a white solid . The compound has a molecular weight of 295.36 . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not provided in the available sources .

Scientific Research Applications

Enhancing Sensitivity in Mass Spectrometry

2-Hydrazino-1-methylpyridinium tosylate: is used in derivatization processes to increase the sensitivity of liquid chromatography tandem mass spectrometry (LC-MS/MS). This is particularly useful for detecting low-concentration compounds like 5α-dihydrotestosterone (DHT) in human plasma . The derivatization with this compound enhances ionization efficiency, allowing for more accurate and sensitive analysis.

properties

IUPAC Name

4-methylbenzenesulfonate;(1-methylpyridin-1-ium-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H9N3/c1-6-2-4-7(5-3-6)11(8,9)10;1-9-5-3-2-4-6(9)8-7/h2-5H,1H3,(H,8,9,10);2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSNOXLIZKNPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-1-methylpyridinium tosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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